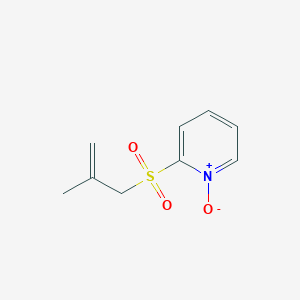
2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which imparts distinct chemical behaviors. It is utilized in various scientific research fields due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-methylprop-2-ene-1-sulfonyl chloride with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The industrial methods also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-ene-1-sulfonic acid: Similar in structure but lacks the pyridine ring.
10-(2-Methylprop-2-ene-1-sulfonyl)dec-1-ene: Contains a longer carbon chain but shares the sulfonyl group.
Uniqueness
2-(2-Methylprop-2-ene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of both the sulfonyl group and the pyridine ring, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
CAS No. |
62381-83-3 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfonyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO3S/c1-8(2)7-14(12,13)9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
InChI Key |
BXLUOQJGIZCHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















